6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Similar structure with a fluorine atom instead of a methyl group.
2-Methylimidazo[1,2-b]pyridazine: Lacks the chlorine atom.
3-Pyridin-4-ylimidazo[1,2-b]pyridazine: Lacks both chlorine and methyl groups
Uniqueness
6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activities. The combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-12(9-4-6-14-7-5-9)17-11(15-8)3-2-10(13)16-17/h2-7H,1H3 |
InChI Key |
OBUFVFQOCIFFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.